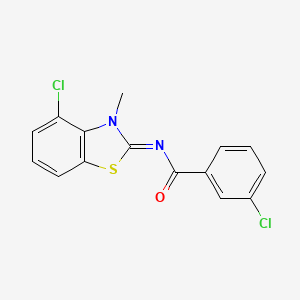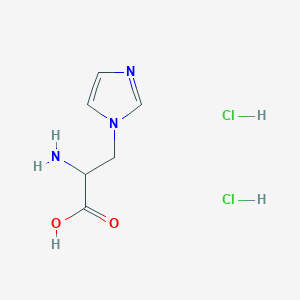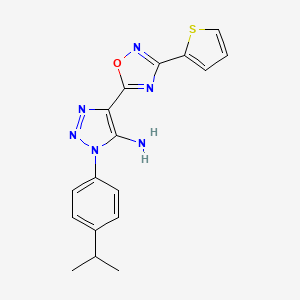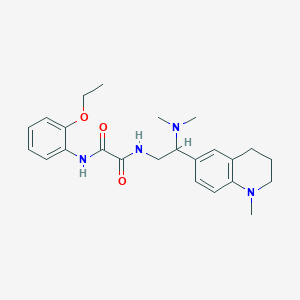
(E)-8-(2-(4-(dimethylamino)benzylidene)hydrazinyl)-7-(2-hydroxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-8-(2-(4-(dimethylamino)benzylidene)hydrazinyl)-7-(2-hydroxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C17H21N7O3 and its molecular weight is 371.401. The purity is usually 95%.
BenchChem offers high-quality (E)-8-(2-(4-(dimethylamino)benzylidene)hydrazinyl)-7-(2-hydroxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-8-(2-(4-(dimethylamino)benzylidene)hydrazinyl)-7-(2-hydroxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Psychotropic Potential and Receptor Affinity
A study focused on designing new series of derivatives as potential ligands for 5-HT1A, 5-HT2A, and 5-HT7 receptors to explore their psychotropic activity. The research highlighted the synthesis of 8-aminoalkylamino and 8-arylpiperazinylpropoxy derivatives of 7-substituted 1,3-dimethyl-3,7-dihydropurine-2,6-dione. Among these, certain compounds demonstrated antidepressant-like effects and anxiolytic-like activities, suggesting the therapeutic potential of these derivatives in treating mood disorders (Chłoń-Rzepa et al., 2013).
Structural Insights
Another study provided detailed structural insights into related compounds, emphasizing the significance of geometric configurations and molecular interactions. It presented the molecular geometry of the title compound, highlighting the planarity of the purine system and the specific conformations of substituent groups. This study aids in understanding the molecular basis for the activity of such compounds and their potential interactions with biological targets (Karczmarzyk et al., 1995).
Neurodegenerative Disease Targets
Further research explored the development of 8-benzyl-substituted tetrahydropyrazino[2,1-f]purinediones as water-soluble tricyclic xanthine derivatives aimed at multitarget drug development for neurodegenerative diseases. These compounds were evaluated for their affinity at adenosine receptor subtypes and their ability to inhibit monoamine oxidases, identifying potent dual and triple-target-directed ligands. This approach highlights the potential of structurally related compounds in the treatment of neurodegenerative diseases through multitarget pharmacological interventions (Brunschweiger et al., 2014).
Antimicrobial and Antifungal Activities
Another study synthesized new derivatives incorporating 6-purineselenyl, 1,3,4-thiadiazols bearing 7-benzyl-1,3-dimethyl-1H-purine-2,6-(3H,7H)-diones, and related compounds. These newly synthesized compounds were evaluated for their antimicrobial and antifungal activities, demonstrating the broad potential of these derivatives in pharmaceutical applications beyond their psychotropic and neurodegenerative disease-targeting properties (Gobouri, 2020).
Mécanisme D'action
Target of Action
STK840162 is a first-in-class α/β-IL-2R biased partial agonist . It is engineered to selectively stimulate CD25+ antigen-activated T cells , which are associated with potent anti-tumor activity . These T cells play a crucial role in the immune response against cancer cells.
Mode of Action
The compound works by selectively interacting with its targets, the CD25+ antigen-activated T cells . By doing so, it promotes the activation and proliferation of these T cells, enhancing the body’s immune response against tumor cells . It avoids broad stimulation of other lymphocytes, such as natural killer (NK) cells, which are associated with IL-2 toxicity .
Pharmacokinetics
The pharmacokinetics of STK840162 are still under investigation. A phase 1a/1b study is currently evaluating the safety, pharmacokinetics, immunogenicity, preliminary efficacy, and pharmacodynamics of STK-012 . The study aims to understand the compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on bioavailability .
Result of Action
In the initial results from a Phase 1a/1b clinical trial, STK-012 monotherapy demonstrated a favorable safety, efficacy, pharmacokinetic, and pharmacodynamic profile . It was reported to have multiple objective responses, driven by robust induction of interferon‐gamma (IFNγ) and selective expansion of antigen-activated T cells .
Propriétés
IUPAC Name |
8-[(2E)-2-[[4-(dimethylamino)phenyl]methylidene]hydrazinyl]-7-(2-hydroxyethyl)-3-methylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N7O3/c1-22(2)12-6-4-11(5-7-12)10-18-21-16-19-14-13(24(16)8-9-25)15(26)20-17(27)23(14)3/h4-7,10,25H,8-9H2,1-3H3,(H,19,21)(H,20,26,27)/b18-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMXGYHBWOMGQEZ-VCHYOVAHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)NN=CC3=CC=C(C=C3)N(C)C)CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)N/N=C/C3=CC=C(C=C3)N(C)C)CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N7O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3,4-dimethoxyphenethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2434088.png)

![2-amino-N-(3-ethoxypropyl)-1-phenethyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2434091.png)



![9,11-Dibromo-5,6-dihydrobenzo[c]acridine](/img/structure/B2434096.png)
![5-(furan-2-yl)-1-methyl-5,6-dihydropyrimido[4,5-d]pyrimidine-2,4,7(1H,3H,8H)-trione](/img/structure/B2434097.png)
![methyl 4-chloro-2-({[3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)benzoate](/img/structure/B2434098.png)

![3,8-bis(2-methoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2434102.png)


